Patent

US07629432B2

Procedure details

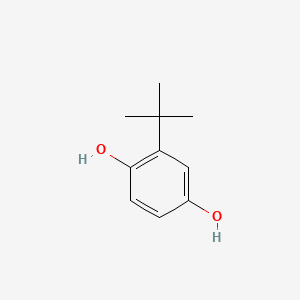

An 80/20 (mol/mol) polycarbonate copolymer of tert-butyl hydroquinone and BPA was made via the BMSC/melt reactive extrusion process. The samples were synthesized as follows. A stainless steel stirred tank reactor was charged with 6100 g BPA, 17767 g TBHQ, and 44971 g BMSC to give a molar ratio of [carbonate]/[diol] equal to about 1.017. Also added to the reactor was an aqueous catalyst solution of tetramethylammonium hydroxide (TMAH) and sodium hydroxide (NaOH) in an amount corresponding to 5.0×10−5 moles TMAH and 4.0×10−6 moles of NaOH per total number of moles of BPA/TBHQ. The reactor was then evacuated and purged with nitrogen three times to remove residual oxygen and then held at a constant vacuum pressure of 800 mbar. The reactor was then heated to 170° C. in order to melt and react the mixture. After approximately 4 hr 15 min from the start of heating (of the reactor tank), the reactor was pressurized with nitrogen to a constant overpressure of 0.9 bar, and the molten reaction mixture was fed through a 170° C. heat feed-line into an extruder at a rate of about 10 kg/h. 15 minutes before starting the feed to the extruder an aqueous catalyst solution of sodium hydroxide (NaOH) in an amount corresponding to 17.0×10−6 moles of NaOH per total number of moles of BPA/TBHQ. The extruder is a W&P ZSK25WLE 25 mm 13-barrel twin-screw extruder with an L/D-59. The feed into the extruder comprised a flash-valve to prevent boiling of the molten mixture. The reaction mixture was reactively extruded at a screw speed of 300 rpm. The extruder was equipped with five forward vacuum vents and one back-vent. The methyl salicylate byproduct is removed via devolatilization through these vents. The vacuum pressure of the back-vent was 11 mbar. The vacuum pressure of the first forward vent was 3 mbar. The vacuum pressure of the final four forward vents was less than 1 mbar. This TBHQ/BPA (80/20) copolymer has been made with all the extruder barrels at a temperature of 270° C. and the extruder die head at a temperature of 280° C. The polymer prepared had the following properties: Mw=37351; Mn=17019; and polydispersity=2.19.

Name

BPA TBHQ

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[OH-].C[N+](C)(C)C.[OH-].[Na+].CC(C1C=CC(O)=CC=1)(C1C=CC(O)=CC=1)C.[C:26]([C:30]1[CH:36]=[C:35]([OH:37])[CH:34]=[CH:33][C:31]=1[OH:32])([CH3:29])([CH3:28])[CH3:27]>>[C:26]([C:30]1[CH:36]=[C:35]([OH:37])[CH:34]=[CH:33][C:31]=1[OH:32])([CH3:29])([CH3:27])[CH3:28] |f:0.1,2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].C[N+](C)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

5e-05 mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].C[N+](C)(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

4e-06 mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

BPA TBHQ

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C=1C=CC(=CC1)O)C=2C=CC(=CC2)O.C(C)(C)(C)C1=C(O)C=CC(=C1)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

1.7e-05 mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Eight

|

Name

|

BPA TBHQ

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C=1C=CC(=CC1)O)C=2C=CC(=CC2)O.C(C)(C)(C)C1=C(O)C=CC(=C1)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

170 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Also added to the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor was then evacuated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged with nitrogen three times

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove residual oxygen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

react the mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After approximately 4 hr 15 min from the start of heating (of the reactor tank), the reactor

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the molten reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was fed through a 170° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat feed-line into an extruder at a rate of about 10 kg/h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The extruder was equipped with five forward vacuum vents and one back-vent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The methyl salicylate byproduct is removed via devolatilization through these vents

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at a temperature of 270° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at a temperature of 280° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The polymer prepared

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(C)(C)C1=C(O)C=CC(=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |